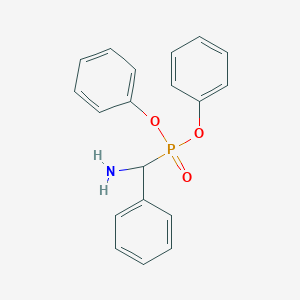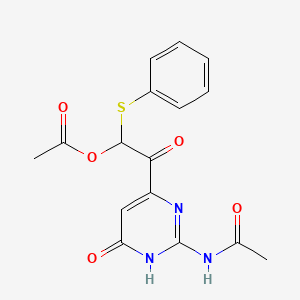
Nickel--zirconium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-zirconium (1/3) is an intermetallic compound composed of nickel and zirconium in a 1:3 atomic ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-zirconium (1/3) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of nickel and zirconium salts, followed by calcination to form the desired intermetallic compound . The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound.
Industrial Production Methods
In industrial settings, nickel-zirconium (1/3) is typically produced using high-temperature solid-state reactions. This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture in a controlled atmosphere to promote the formation of the intermetallic compound . The process parameters, such as heating rate, maximum temperature, and cooling rate, are optimized to achieve high purity and homogeneity.
Chemical Reactions Analysis
Types of Reactions
Nickel-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics .
Common Reagents and Conditions
Oxidation: Nickel-zirconium (1/3) can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur when nickel-zirconium (1/3) is exposed to other metal salts or compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of nickel and zirconium oxides, while reduction can yield pure nickel and zirconium metals .
Scientific Research Applications
Nickel-zirconium (1/3) has a wide range of scientific research applications due to its unique properties :
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrocracking.
Hydrogen Storage: Nickel-zirconium (1/3) is studied for its potential use in hydrogen storage systems.
Advanced Materials: The compound’s unique mechanical and thermal properties make it suitable for use in advanced materials, such as high-temperature alloys and coatings.
Biomedical Applications: Research is ongoing to explore the use of nickel-zirconium (1/3) in biomedical applications, such as implants and drug delivery systems.
Mechanism of Action
The mechanism by which nickel-zirconium (1/3) exerts its effects is primarily related to its electronic structure and bonding characteristics . The compound’s ability to interact with various molecules and ions is influenced by the distribution of electrons and the nature of the chemical bonds. For example, in catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates .
Comparison with Similar Compounds
Nickel-zirconium (1/3) can be compared with other similar intermetallic compounds, such as nickel-titanium and nickel-hafnium . While these compounds share some common properties, nickel-zirconium (1/3) is unique in its combination of high thermal stability, excellent catalytic activity, and hydrogen storage capacity . The table below highlights some key differences:
| Compound | Thermal Stability | Catalytic Activity | Hydrogen Storage Capacity |
|---|---|---|---|
| Nickel-zirconium | High | Excellent | High |
| Nickel-titanium | Moderate | Good | Moderate |
| Nickel-hafnium | High | Good | Low |
Similar Compounds
- Nickel-titanium (NiTi)
- Nickel-hafnium (NiHf)
- Nickel-aluminum (NiAl)
- Nickel-cobalt (NiCo)
Properties
CAS No. |
85227-69-6 |
|---|---|
Molecular Formula |
NiZr3 |
Molecular Weight |
332.37 g/mol |
IUPAC Name |
nickel;zirconium |
InChI |
InChI=1S/Ni.3Zr |
InChI Key |
PHNPFFXSTDHEJG-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


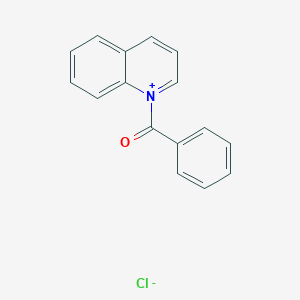

![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
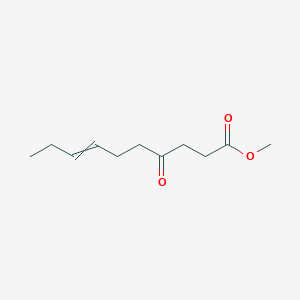
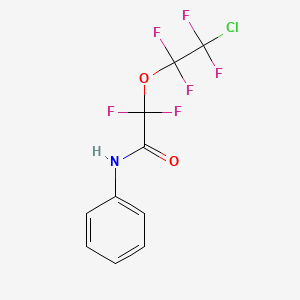
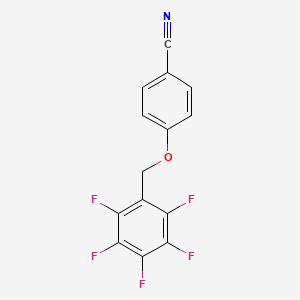

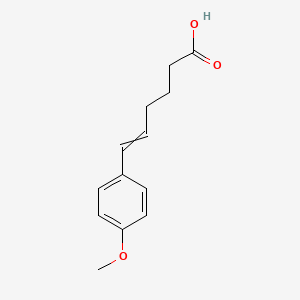
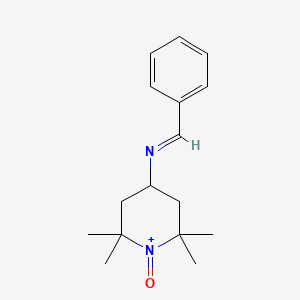
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)

